molecular formula C18H18N2O3 B2502713 2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 1351616-85-7

2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2502713
CAS No.: 1351616-85-7
M. Wt: 310.353
InChI Key: FFCGLTACCFNYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and structural complexity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves the condensation of an appropriate benzamide derivative with an isoquinoline precursor. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for treating neurodegenerative disorders and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features and biological activities.

    Benzamide derivatives: Compounds with varying substituents on the benzamide moiety, exhibiting different pharmacological properties.

    Quinoline derivatives: Structurally related compounds with diverse applications in medicine and industry.

Uniqueness

2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide stands out due to its unique combination of the isoquinoline and benzamide moieties, which confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-ethoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-16-6-4-3-5-14(16)18(22)20-13-8-7-12-9-10-19-17(21)15(12)11-13/h3-8,11H,2,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCGLTACCFNYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.